4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
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Overview
Description
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of benzamide, featuring an aminomethyl group and two methyl groups attached to the nitrogen atom of the amide. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Aminomethyl)benzoic acid.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzamide moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A precursor in the synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride.
N,N-Dimethylbenzamide: Lacks the aminomethyl group, resulting in different chemical properties.
4-(Aminomethyl)benzonitrile: Contains a nitrile group instead of an amide, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and dimethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTFXPYCZHDSDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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